Celivarone

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

antiarrhythmic agent; structure in first source

Propriétés

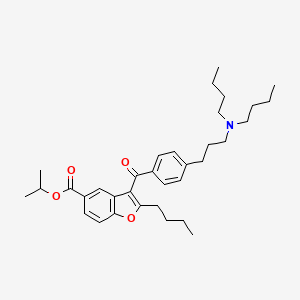

IUPAC Name |

propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3/h15-20,24-25H,6-14,21-23H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCENNVQCOZQSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960620 | |

| Record name | Celivarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401925-43-7 | |

| Record name | Celivarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401925-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celivarone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401925437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celivarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celivarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 401925-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELIVARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K45001587E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Celivarone's Mechanism of Action on Cardiac Ion Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celivarone (SSR149744C) is a non-iodinated benzofuran derivative, structurally analogous to amiodarone, that was investigated as a potential antiarrhythmic agent. Its mechanism of action is characterized by a multi-ion channel blocking effect, positioning it as a compound with Class I, II, III, and IV antiarrhythmic properties. This guide provides a comprehensive technical overview of this compound's effects on key cardiac ion channels, summarizing quantitative data, detailing experimental methodologies, and visualizing its complex interactions. While clinical trials did not demonstrate sufficient efficacy for the maintenance of sinus rhythm in patients with atrial fibrillation/flutter, the electrophysiological profile of this compound offers valuable insights for the development of future antiarrhythmic therapies.

Introduction

Cardiac arrhythmias are a major cause of morbidity and mortality worldwide, arising from abnormalities in the heart's electrical activity. The generation and propagation of the cardiac action potential are governed by the orchestrated opening and closing of various ion channels. Antiarrhythmic drugs are classified based on their primary mechanism of action on these channels. This compound emerged as a promising compound due to its broad-spectrum activity on multiple cardiac ion channels, theoretically offering a comprehensive approach to arrhythmia suppression while avoiding the iodine-related side effects associated with its structural relative, amiodarone. This document synthesizes the available preclinical data on this compound's interaction with cardiac ion channels.

Quantitative Effects of this compound on Cardiac Ion Channels

Electrophysiological studies, primarily utilizing the patch-clamp technique on isolated cardiomyocytes and transfected cell lines, have quantified the inhibitory effects of this compound on several key cardiac currents. The half-maximal inhibitory concentrations (IC50) are summarized in the table below for comparative analysis.

| Ion Current | Channel Subtype(s) | IC50 (µM) | Cell Type | Reference |

| IKr | hERG | ~10 | Guinea Pig Cardiomyocytes, Transfected CHO Cells | [1] |

| IKs | KCNQ1/KCNE1 | ~30 | Guinea Pig Cardiomyocytes, Transfected CHO Cells | [1] |

| ICa,L | Cav1.2 | ~5 | Guinea Pig Cardiomyocytes | [1] |

| IK(ACh) | Kir3.1/3.4 | 0.09 | Guinea Pig Cardiomyocytes | [1] |

| IKv1.5 | Kv1.5 | 2.7 | Transfected CHO Cells | [1] |

| INa | Nav1.5 | Not Reported | Guinea Pig Papillary Muscle | |

| IK1 | Kir2.x | Not Reported | - |

Note: A specific IC50 value for the fast sodium current (INa) has not been reported. However, studies have shown that this compound reduces the maximum upstroke velocity (dV/dtmax) of the cardiac action potential in a frequency-dependent manner, which is a hallmark of Class I antiarrhythmic drugs that block sodium channels. Similarly, no quantitative data on the effect of this compound on the inward rectifier potassium current (IK1) is available.

Detailed Experimental Methodologies

The quantitative data presented above were primarily derived from studies employing the whole-cell patch-clamp technique. The following sections provide a generalized overview of the experimental protocols utilized in such investigations.

Cellular Preparations

-

Isolation of Guinea Pig Ventricular Myocytes: Single ventricular myocytes were enzymatically isolated from guinea pig hearts. This typically involves retrograde perfusion of the heart via the aorta on a Langendorff apparatus with a collagenase-containing solution to digest the extracellular matrix. The digested ventricular tissue is then gently agitated to release individual, calcium-tolerant, rod-shaped myocytes.

-

Transfected Chinese Hamster Ovary (CHO) Cells: For studying the effects on specific ion channel subtypes in isolation, CHO cells were stably transfected with the genes encoding the desired channel subunits (e.g., hKv1.5). These cells provide a simplified system to study drug-channel interactions without the interference of other native cardiac currents.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique was used to record ionic currents from isolated single cells.

-

Pipettes and Solutions: Borosilicate glass micropipettes with a resistance of 2-5 MΩ were filled with an internal solution mimicking the intracellular ionic composition. The external bathing solution was a physiological saline solution (e.g., Tyrode's solution) designed to maintain cell viability and allow for the isolation of specific ionic currents through the use of specific ion channel blockers.

-

Voltage-Clamp Protocols: To isolate and measure specific currents, specific voltage-clamp protocols were applied. These protocols involve holding the cell membrane at a specific potential and then applying a series of voltage steps to activate and inactivate the channels of interest.

-

For IKr (hERG): A common protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to a more negative potential to record the characteristic large tail current.

-

For IKs: Long depolarizing pulses are required to elicit the slowly activating current.

-

For ICa,L: A depolarizing step from a negative holding potential is used to evoke the inward calcium current.

-

For IK(ACh): This current was activated by the inclusion of a muscarinic agonist, such as carbachol, in the external solution.

-

For IKv1.5: Depolarizing voltage steps from a holding potential that inactivates sodium channels are used to elicit this outward potassium current.

-

-

Data Acquisition and Analysis: Currents were recorded using a patch-clamp amplifier, filtered, and digitized for analysis. Dose-response curves were constructed by applying increasing concentrations of this compound and measuring the percentage of current inhibition at each concentration. The IC50 values were then calculated by fitting the data to the Hill equation.

Signaling Pathways and Multi-Channel Blockade

This compound's antiarrhythmic potential stems from its multifaceted interaction with the cardiac electrical signaling system. Its actions can be categorized based on the Vaughan Williams classification of antiarrhythmic drugs.

Overview of this compound's Multi-Channel Effects

References

Early Preclinical Studies of Celivarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celivarone (SSR149744C) is a non-iodinated benzofuran derivative, structurally related to amiodarone, that was investigated for its potential as an antiarrhythmic agent. Early preclinical studies demonstrated its multifaceted mechanism of action, involving the blockade of multiple cardiac ion channels, categorizing it as a Class I, II, III, and IV antiarrhythmic agent. This technical guide provides a comprehensive overview of the core preclinical findings, detailing its effects in various in vitro and in vivo models of atrial and ventricular arrhythmias. While specific quantitative data such as IC50 values for individual ion channels and detailed toxicology reports are not extensively available in the public domain, this guide synthesizes the accessible information to provide a thorough understanding of this compound's preclinical profile.

Mechanism of Action

This compound exerts its antiarrhythmic effects through the modulation of several key cardiac ion channels and receptors. This multi-target approach contributes to its broad-spectrum antiarrhythmic potential.[1]

Ion Channel Blockade

Preclinical studies have indicated that this compound blocks a range of cardiac ion channels in a dose-dependent manner, including:

-

Sodium (Na+) Channels (Class I effect): Inhibition of fast sodium channels reduces the maximum rate of depolarization of the cardiac action potential.

-

L-type Calcium (Ca2+) Channels (Class IV effect): Blockade of L-type calcium channels leads to a reduction in the plateau phase of the action potential and has negative chronotropic and inotropic effects.

-

Potassium (K+) Channels (Class III effect): this compound blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, as well as the acetylcholine-activated potassium current (IKACh) and the ultrarapid delayed rectifier potassium current (IKur or IKv1.5). This blockade prolongs the action potential duration and the effective refractory period.[1]

Adrenergic Receptor Blockade

-

β1-Adrenergic Receptors (Class II effect): this compound exhibits inhibitory effects on β1-adrenergic receptors, which contributes to its anti-sympathetic activity, reducing heart rate and contractility.[1]

The following diagram illustrates the primary molecular targets of this compound within a cardiomyocyte.

Preclinical Efficacy in Arrhythmia Models

This compound demonstrated efficacy in various preclinical models of both atrial and ventricular arrhythmias.

In Vivo Animal Models

| Animal Model | Arrhythmia Induction Method | This compound Administration | Key Findings | Citation(s) |

| Anesthetized Dogs | Vagally induced atrial fibrillation (AF) | 3 and 10 mg/kg IV | Terminated AF in all 7 dogs and prevented re-induction in 4 out of 7. Dose-dependently lengthened the effective refractory period of the right atrium. | [1] |

| Anesthetized Rats | Reperfusion-induced arrhythmias | 0.1 to 10 mg/kg IV and 3 to 90 mg/kg PO | Prevented reperfusion-induced arrhythmias in a dose-dependent manner. | [1] |

| Conscious Rats | Permanent left coronary artery ligature | 30 to 90 mg/kg PO | Reduced early (0-24 hours) mortality. |

In Vitro Models

| Model | Arrhythmia Induction Method | This compound Concentration | Key Findings | Citation(s) |

| Isolated Guinea Pig Hearts | Low-K+ medium-induced AF | 0.1 to 1 µM | Prevented AF in a concentration-dependent manner. |

Experimental Protocols

While detailed, step-by-step protocols for this compound's preclinical studies are not publicly available, this section outlines the general methodologies for the key experiments cited.

Vagally-Induced Atrial Fibrillation in Anesthetized Dogs

Objective: To assess the efficacy of this compound in terminating and preventing vagally-mediated atrial fibrillation.

General Protocol:

-

Animal Preparation: Mongrel dogs are anesthetized, and ventilation is mechanically controlled. Catheters are inserted for drug administration and hemodynamic monitoring.

-

Electrophysiological Recordings: Multipolar electrode catheters are positioned in the right atrium to record atrial electrograms and for pacing.

-

Vagal Stimulation: The cervical vagal nerves are isolated and stimulated electrically to induce atrial fibrillation.

-

AF Induction: Sustained AF is induced by a combination of vagal stimulation and rapid atrial pacing.

-

Drug Administration: Once stable AF is established, this compound is administered intravenously.

-

Data Analysis: The primary endpoints are the time to conversion of AF to sinus rhythm and the ability to re-induce AF after drug administration. Atrial effective refractory periods are also measured.

The following diagram illustrates the general workflow for this experimental model.

Low-Potassium Induced Atrial Fibrillation in Isolated Guinea Pig Hearts

Objective: To evaluate the effect of this compound on AF induced by hypokalemia in an isolated heart model.

General Protocol:

-

Heart Isolation: Guinea pig hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.

-

Perfusion: Hearts are perfused with a Krebs-Henseleit solution containing a low concentration of potassium (K+) to induce spontaneous or easily inducible AF.

-

Drug Perfusion: this compound is added to the perfusate at various concentrations.

-

Electrogram Recording: Atrial electrograms are recorded to monitor for the presence and duration of AF.

-

Data Analysis: The incidence and duration of AF in the presence of different concentrations of this compound are compared to a control group.

Reperfusion-Induced Arrhythmias in Anesthetized Rats

Objective: To determine the protective effect of this compound against arrhythmias occurring upon reperfusion after a period of myocardial ischemia.

General Protocol:

-

Animal Preparation: Rats are anesthetized, and the chest is opened to expose the heart.

-

Ischemia Induction: A ligature is placed around the left anterior descending (LAD) coronary artery to induce regional ischemia.

-

Drug Administration: this compound is administered either intravenously or orally prior to or during ischemia.

-

Reperfusion: After a defined period of ischemia, the ligature is released to allow reperfusion of the myocardium.

-

ECG Monitoring: A continuous electrocardiogram (ECG) is recorded to detect the incidence and duration of ventricular arrhythmias (ventricular tachycardia and fibrillation).

-

Data Analysis: The severity of arrhythmias and mortality rates are compared between this compound-treated and control groups.

Signaling Pathways

This compound's inhibition of β1-adrenergic receptors interferes with the canonical G-protein coupled receptor (GPCR) signaling cascade. The diagram below depicts the general β1-adrenergic signaling pathway in a cardiomyocyte and the point of inhibition by this compound.

Preclinical Safety and Toxicology

Conclusion

Early preclinical studies of this compound demonstrated its potential as a broad-spectrum antiarrhythmic agent with a multi-channel blocking mechanism of action. Efficacy was observed in various in vivo and in vitro models of both atrial and ventricular arrhythmias. However, a comprehensive evaluation of its preclinical profile is limited by the lack of publicly available detailed experimental protocols, quantitative data on ion channel inhibition, and specific toxicology and safety pharmacology findings. This guide provides a synthesis of the available information to serve as a foundational resource for researchers and professionals in the field of drug development.

References

In Vitro Electrophysiological Profile of Celivarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celivarone (SSR149744C) is a non-iodinated benzofuran derivative, structurally related to amiodarone, that has been investigated for its antiarrhythmic properties. Its mechanism of action is characterized by a multi-channel blocking effect, positioning it as a compound with potential Class I, II, III, and IV antiarrhythmic activities. This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and the workflows used to elucidate them.

Core Electrophysiological Effects

This compound exerts its antiarrhythmic effects by modulating a range of cardiac ion channels. In vitro studies have demonstrated its ability to block several key potassium, calcium, and sodium currents involved in the cardiac action potential.

Data Presentation: Ion Channel Blockade

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels, as determined by in vitro patch-clamp studies.

| Ion Current | Channel Subtype | IC50 | Cell Type | Reference |

| Potassium Currents | ||||

| Rapid Delayed Rectifier K+ Current | IKr (hERG) | ~10 µM | Transfected CHO cells | |

| Slow Delayed Rectifier K+ Current | IKs | ~30 µM | Transfected CHO cells | |

| Acetylcholine-activated K+ Current | IK(ACh) | 0.09 µM | Isolated guinea pig cardiomyocytes | |

| Ultra-rapid Delayed Rectifier K+ Current | IKv1.5 | 2.7 µM | Transfected CHO cells | |

| Calcium Current | ||||

| L-type Ca2+ Current | ICaL | ~5 µM | Isolated guinea pig cardiomyocytes | |

| Sodium Current | ||||

| Sodium Current | INa | Not explicitly quantified, but Class I effects observed. | Guinea pig papillary muscle |

Effects on Action Potential Parameters

In vitro studies on guinea pig papillary muscle have shown that this compound reduces the maximum upstroke velocity (dV/dtmax) of the action potential in a frequency-dependent manner. This effect is characteristic of a Class I antiarrhythmic drug. Notably, at the concentrations tested, this compound did not significantly alter the resting membrane potential, action potential amplitude, or action potential duration in this model.

Experimental Protocols

The following sections detail the methodologies typically employed in the in vitro electrophysiological evaluation of compounds like this compound.

Whole-Cell Patch-Clamp Technique

The quantitative data on ion channel blockade by this compound were primarily obtained using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the entire cell membrane.

General Protocol:

-

Cell Preparation: Studies on specific ion channels often utilize mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, that are stably transfected to express a single type of human cardiac ion channel (e.g., hERG for IKr, KCNQ1/KCNE1 for IKs, hNav1.5 for INa, hCav1.2 for ICaL). For studying native channels, cardiomyocytes are acutely isolated from animal hearts (e.g., guinea pig ventricles) through enzymatic digestion.

-

Electrode and Solution Preparation: Glass micropipettes with a tip diameter of a few micrometers are fabricated and filled with an internal solution that mimics the intracellular ionic composition. The external (bath) solution is formulated to resemble the extracellular environment. Specific ion channel blockers or agonists may be included to isolate the current of interest.

-

Seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal." A subsequent pulse of suction ruptures the membrane patch, establishing the whole-cell configuration, which allows for electrical access to the cell's interior and control of the membrane potential.

-

Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to the cell to elicit and measure the ionic current of interest. These protocols are designed to activate, inactivate, and de-activate the channels in a controlled manner.

-

Data Acquisition and Analysis: The resulting ionic currents are recorded, amplified, and digitized. Dose-response curves are constructed by applying increasing concentrations of the test compound (this compound) and measuring the corresponding inhibition of the target current. The IC50 value is then calculated from these curves.

Action Potential Recording in Papillary Muscle

The effects of this compound on action potential parameters were assessed in isolated cardiac tissue preparations.

General Protocol:

-

Tissue Preparation: Papillary muscles are dissected from the ventricles of animal hearts (e.g., guinea pigs). The preparation is mounted in an organ bath and superfused with an oxygenated physiological salt solution at a constant temperature.

-

Microelectrode Impalement: Sharp glass microelectrodes filled with a high-concentration KCl solution are used to impale individual cardiac muscle cells to record the transmembrane potential.

-

Stimulation: The muscle is stimulated at a defined frequency using external electrodes to elicit action potentials. To investigate frequency-dependent effects, the stimulation rate is varied.

-

Data Acquisition and Analysis: The recorded action potentials are amplified and digitized. Various parameters are measured, including resting membrane potential, action potential amplitude, duration at different levels of repolarization (e.g., APD50, APD90), and the maximum rate of depolarization (dV/dtmax).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the multi-channel blocking effect of this compound on the cardiac action potential and a typical experimental workflow for its in vitro electrophysiological characterization.

Caption: Multi-channel blockade by this compound on cardiac ion channels.

Caption: Workflow for in vitro electrophysiological characterization.

Conclusion

This compound demonstrates a complex in vitro electrophysiological profile, characterized by its ability to block multiple cardiac ion channels. This multi-channel antagonism translates to effects on the cardiac action potential, most notably a frequency-dependent reduction in the upstroke velocity. The data presented in this guide, derived from established in vitro methodologies, provide a foundational understanding of this compound's mechanism of action for researchers and professionals in the field of cardiac electrophysiology and drug development. Further investigation would be required to fully elucidate the concentration-dependent effects on action potential duration and to precisely quantify its potency on the cardiac sodium channel.

Celivarone's Interaction with Adrenergic Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celivarone (SSR69071) is a non-iodinated benzofuran derivative, structurally related to amiodarone, investigated for its antiarrhythmic properties. Its mechanism of action is multifactorial, involving the blockade of several ion channels. Additionally, this compound is known to exhibit inhibitory effects on β1-adrenergic receptors in a dose-dependent manner[1]. This technical guide provides an overview of this compound's known interactions with adrenergic receptors, outlines standard experimental protocols for assessing such interactions, and visualizes the relevant signaling pathways and experimental workflows. Despite extensive review of publicly available literature, specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀) for this compound at various adrenergic receptor subtypes remains largely undisclosed. This document, therefore, presents a framework for understanding and investigating the adrenergic pharmacology of this compound, highlighting the need for further public research in this area.

Introduction to this compound and Adrenergic Receptors

This compound was developed as a potential antiarrhythmic agent with a multi-target profile, aiming for efficacy with a reduced side-effect profile compared to existing therapies like amiodarone[1]. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial regulators of cardiovascular function. They are classified into α and β subtypes, with β1-adrenergic receptors being predominantly expressed in the heart, where they modulate heart rate and contractility. The interaction of antiarrhythmic drugs with these receptors can significantly contribute to their therapeutic effects and potential side effects. This compound's known inhibition of β1 receptors suggests a Class II antiarrhythmic activity, in addition to its other channel-blocking properties[1].

Quantitative Binding Affinity of this compound for Adrenergic Receptors

A comprehensive search of scientific literature and databases did not yield specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀) for this compound's interaction with adrenergic receptors. The following table is presented as a template to be populated as such data becomes publicly available.

| Receptor Subtype | Ligand | Assay Type | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| α₁-Adrenergic | This compound | Radioligand Binding | N/A | Data not available | Data not available | N/A |

| α₂-Adrenergic | This compound | Radioligand Binding | N/A | Data not available | Data not available | N/A |

| β₁-Adrenergic | This compound | Radioligand Binding | N/A | Data not available | Data not available | N/A |

| β₂-Adrenergic | This compound | Radioligand Binding | N/A | Data not available | Data not available | N/A |

| β₃-Adrenergic | This compound | Radioligand Binding | N/A | Data not available | Data not available | N/A |

Table 1: this compound Adrenergic Receptor Binding Affinity. This table is intended to summarize the binding affinities of this compound for various adrenergic receptor subtypes. Currently, this specific quantitative data is not publicly available.

Experimental Protocols for Determining Adrenergic Receptor Binding Affinity

The following sections describe generalized yet detailed methodologies for key experiments used to characterize the binding of a compound like this compound to adrenergic receptors.

Radioligand Displacement Assay

This is a standard in vitro method to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific adrenergic receptor subtype.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human adrenergic receptor subtype of interest (e.g., CHO-β₁AR).

-

Radiolabeled ligand (e.g., [³H]-Dihydroalprenolol ([³H]-DHA) for β-adrenergic receptors).

-

Unlabeled competitor (this compound).

-

Non-specific binding control (e.g., a high concentration of a non-selective antagonist like propranolol).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested, homogenized, and subjected to differential centrifugation to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: A series of tubes are prepared containing a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled competitor (this compound).

-

Incubation: The reaction is initiated by adding the cell membrane preparation to the assay tubes. The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold binding buffer to remove any non-specifically trapped radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

Figure 1. Workflow for a radioligand displacement binding assay.

Adrenergic Receptor Signaling Pathways

This compound's primary known adrenergic effect is on β1-adrenergic receptors. The signaling pathway for this receptor is depicted below.

Figure 2. Simplified β1-adrenergic receptor signaling pathway.

Conclusion

This compound possesses a complex pharmacological profile that includes the inhibition of β1-adrenergic receptors. While this activity is acknowledged in the scientific literature, the specific quantitative details of its binding affinity across the spectrum of adrenergic receptors are not publicly available. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in further characterizing the adrenergic pharmacology of this compound. Future research disclosing the binding kinetics and functional consequences of this compound's interaction with adrenergic receptors will be crucial for a complete understanding of its therapeutic potential and safety profile.

References

Celivarone: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Celivarone is an investigational drug that has undergone clinical trials but has not been approved for therapeutic use. The information presented in this document is based on publicly available data from preclinical and clinical studies. Detailed quantitative pharmacokinetic parameters and comprehensive experimental protocols are not widely available, likely due to the discontinuation of the drug's development.

Introduction

This compound is a non-iodinated benzofuran derivative, structurally analogous to the potent antiarrhythmic agent amiodarone.[1] Developed as a potential alternative to amiodarone with a more favorable safety profile, particularly concerning thyroid toxicity, this compound was investigated for the management of both atrial and ventricular arrhythmias.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, with a focus on its mechanism of action and data from key clinical trials.

Pharmacodynamics

Mechanism of Action

This compound exhibits a multifactorial mechanism of action, classifying it as a multi-channel blocking antiarrhythmic agent with properties spanning all four Vaughan-Williams classes.[1] Its primary pharmacodynamic effect is the modulation of cardiac ion channel activity, leading to alterations in the cardiac action potential.

The principal mechanisms of action include:

-

Sodium (Na+) Channel Blockade (Class I activity): this compound blocks fast sodium channels, which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization and slows conduction velocity in the atria, ventricles, and His-Purkinje system.

-

Beta-Adrenergic Receptor Inhibition (Class II activity): this compound is an inhibitor of β1-adrenergic receptors.[1] This sympatholytic activity reduces the effects of catecholamines on the heart, leading to a decrease in heart rate and myocardial contractility.

-

Potassium (K+) Channel Blockade (Class III activity): this compound blocks several types of potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, as well as the acetylcholine-activated potassium current (IKACh) and the ultrarapid delayed rectifier potassium current (IKv1.5).[1] This blockade prolongs the duration of the cardiac action potential and the effective refractory period, which are key mechanisms for terminating and preventing re-entrant arrhythmias.

-

L-type Calcium (Ca2+) Channel Blockade (Class IV activity): this compound also blocks L-type calcium channels, which are involved in the plateau phase of the cardiac action potential and are the primary carriers of depolarizing current in the sinoatrial and atrioventricular nodes. This action can slow the sinus rate and atrioventricular nodal conduction.

Signaling Pathway of this compound's Multi-Channel Blockade

Caption: this compound's multi-channel blockade mechanism of action.

Pharmacokinetics

Detailed quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans are not publicly available. DrugBank lists most pharmacokinetic parameters as "Not Available". The following is a qualitative summary based on the nature of the compound and information from clinical trial overviews.

Absorption: As this compound was administered orally in clinical trials, it is expected to be absorbed from the gastrointestinal tract.

Distribution: Specific data on plasma protein binding and volume of distribution are not available.

Metabolism: The metabolic pathways of this compound have not been detailed in the available literature.

Excretion: The routes and extent of this compound and its potential metabolites' excretion are unknown.

Clinical Trials and Efficacy

Several key clinical trials were conducted to evaluate the efficacy and safety of this compound for the treatment of atrial and ventricular arrhythmias. However, these trials generally failed to demonstrate a significant therapeutic benefit over placebo.

Key Clinical Trials

| Trial Name | NCT Identifier | Condition | Key Findings |

| MAIA | NCT00233441 | Atrial Fibrillation/Flutter (Maintenance of Sinus Rhythm) | No significant difference in time to AF/AFL relapse compared to placebo. At lower doses (50 mg and 100 mg), there was a reduction in symptomatic recurrences. |

| CORYFEE | NCT00232310 | Atrial Fibrillation/Flutter (Conversion to Sinus Rhythm) | No significant difference in the rate of spontaneous conversion to sinus rhythm compared to placebo. |

| ALPHEE | NCT00993382 | Ventricular Tachycardia/Fibrillation (Prevention of ICD interventions or death) | This compound was not effective in preventing ICD interventions or sudden death compared to placebo. |

Experimental Protocols (High-Level Overview)

Detailed protocols for the following clinical trials are not fully public. The information below is a high-level summary derived from published abstracts and trial registry information.

MAIA (Maintenance of Sinus Rhythm in Patients with Atrial Fibrillation/Flutter):

-

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with a recent history of atrial fibrillation or atrial flutter who were in sinus rhythm at the time of randomization.

-

Intervention: Patients were randomized to receive once-daily oral doses of this compound (50 mg, 100 mg, 200 mg, or 300 mg), amiodarone (as a calibrator), or placebo.

-

Primary Endpoint: Time to first recurrence of atrial fibrillation or atrial flutter.

CORYFEE (Conversion of Atrial Fibrillation/Flutter):

-

Design: Randomized, double-blind, placebo-controlled study.

-

Patient Population: Patients with ongoing atrial fibrillation or atrial flutter.

-

Intervention: Patients were randomized to receive once-daily oral doses of this compound (300 mg or 600 mg) or placebo.

-

Primary Endpoint: Rate of spontaneous conversion to sinus rhythm.

ALPHEE (Prevention of ICD Interventions or Death in Patients with an Implantable Cardioverter-Defibrillator):

-

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with an implantable cardioverter-defibrillator (ICD) for primary or secondary prevention of sudden cardiac death.

-

Intervention: Patients were randomized to receive once-daily oral doses of this compound (50 mg, 100 mg, or 300 mg), amiodarone (as a calibrator), or placebo.

-

Primary Endpoint: Time to first appropriate ICD intervention (shock or anti-tachycardia pacing) for ventricular tachycardia or ventricular fibrillation, or all-cause mortality.

Clinical Trial Workflow

Caption: General workflow of the this compound clinical trials.

Safety and Tolerability

Across the clinical trials, this compound was generally reported to have an acceptable safety profile, with fewer adverse events observed compared to amiodarone in some studies.

Conclusion

This compound is a multi-channel blocking antiarrhythmic agent that demonstrated a plausible mechanism of action for the treatment of cardiac arrhythmias in preclinical studies. However, pivotal clinical trials in patients with atrial and ventricular arrhythmias failed to establish its efficacy. While the safety profile appeared favorable compared to existing agents like amiodarone, the lack of demonstrated clinical benefit led to the discontinuation of its development. The absence of detailed, publicly available pharmacokinetic and preclinical data limits a more in-depth analysis. This guide summarizes the current state of knowledge on this compound for the scientific community.

References

Celivarone Metabolism and Potential for Drug-Drug Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celivarone is an investigational antiarrhythmic agent that shares structural similarities with amiodarone and dronedarone. While specific metabolic data for this compound is limited in publicly available literature, its chemical structure as a non-iodinated benzofuran derivative suggests that its metabolic pathways and potential for drug-drug interactions may parallel those of its analogs. This guide synthesizes the known metabolic profiles of amiodarone and dronedarone to infer the likely metabolic fate of this compound and discusses the potential for clinically significant drug-drug interactions. Furthermore, it outlines standard experimental protocols for the in vitro characterization of a compound's metabolic profile and drug interaction potential, providing a framework for future studies on this compound.

Introduction

This compound (propan-2-yl 2-butyl-3-{4-[3-(dibutylamino)propyl]benzoyl}-1-benzofuran-5-carboxylate) is a benzofuran derivative developed for the management of cardiac arrhythmias.[1] Structurally, it is closely related to amiodarone and dronedarone, two established antiarrhythmic drugs. A key distinguishing feature of this compound is the absence of iodine moieties, which is intended to reduce the risk of thyroid-related adverse effects commonly associated with amiodarone.[2] Despite its investigation in clinical trials, detailed information regarding the metabolism and drug-drug interaction profile of this compound remains scarce.[3][4] Understanding these properties is critical for predicting its efficacy, safety, and potential for interactions with co-administered medications.

This technical guide aims to:

-

Infer the principal metabolic pathways of this compound based on the well-characterized metabolism of its structural analogs, amiodarone and dronedarone.

-

Identify the potential cytochrome P450 (CYP) enzymes and other enzyme systems likely involved in this compound's biotransformation.

-

Discuss the potential for this compound to be a substrate, inhibitor, or inducer of key drug-metabolizing enzymes and transporters, thereby predicting potential drug-drug interactions.

-

Provide detailed experimental protocols for the in vitro investigation of this compound's metabolism and drug interaction potential.

Inferred Metabolic Pathways of this compound

Due to the limited direct data on this compound metabolism, the following pathways are inferred from the known metabolic routes of the structurally similar drugs, dronedarone and amiodarone.[5] Both amiodarone and dronedarone undergo extensive hepatic metabolism primarily mediated by the cytochrome P450 system.

Primary Metabolic Reactions

Based on the structure of this compound, the following metabolic reactions are plausible:

-

N-dealkylation: The dibutylamino moiety of this compound is a likely site for N-dealkylation, specifically N-debutylation, a major metabolic pathway for dronedarone. This reaction is predominantly catalyzed by CYP3A4 .

-

Oxidative deamination: Subsequent to or in parallel with N-dealkylation, the propyl chain connecting the benzoyl and amino groups may undergo oxidative deamination, catalyzed by monoamine oxidases (MAOs), to form a propanoic acid metabolite. This is a known pathway for dronedarone.

-

Hydroxylation: The butyl group at the 2-position of the benzofuran ring and the dibutylamino moiety are potential sites for hydroxylation. For dronedarone, hydroxylation of the butyl-benzofuran moiety is catalyzed by CYP2D6 .

-

Ester hydrolysis: The isopropyl ester at the 5-position of the benzofuran ring is susceptible to hydrolysis by esterases, leading to the formation of a carboxylic acid metabolite.

Secondary Metabolic Reactions

Primary metabolites can undergo further biotransformation through conjugation reactions:

-

Glucuronidation: Hydroxylated metabolites and the carboxylic acid metabolite formed from ester hydrolysis can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

The following diagram illustrates the inferred primary metabolic pathways of this compound.

Potential for Drug-Drug Interactions

The potential for drug-drug interactions (DDIs) is a critical aspect of drug development. Based on the behavior of its analogs, this compound may interact with other drugs as a substrate, inhibitor, or inducer of metabolic enzymes and transporters.

This compound as a Victim of DDIs

-

CYP3A4 Inhibitors: As this compound is likely metabolized by CYP3A4, co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir, clarithromycin) could significantly increase its plasma concentrations, potentially leading to an increased risk of adverse effects.

-

CYP3A4 Inducers: Conversely, co-administration with potent CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) could decrease this compound's plasma concentrations, potentially reducing its efficacy.

-

P-glycoprotein (P-gp) Inhibitors: If this compound is a substrate of the efflux transporter P-gp, its absorption and distribution could be affected by P-gp inhibitors (e.g., verapamil, quinidine), leading to increased plasma concentrations.

This compound as a Perpetrator of DDIs

-

Inhibition of CYP Enzymes: Amiodarone and its metabolites are known to inhibit several CYP enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. Dronedarone is a moderate inhibitor of CYP3A4 and a potent inhibitor of CYP2D6. It is plausible that this compound could also exhibit inhibitory effects on these enzymes, leading to increased concentrations of co-administered drugs that are substrates of these CYPs.

-

Inhibition of P-glycoprotein: Dronedarone is known to inhibit P-gp. If this compound shares this property, it could increase the plasma concentrations of co-administered P-gp substrates, such as digoxin.

The following table summarizes the potential drug interactions based on the inferred metabolic and transporter profile of this compound.

| Interacting Drug Class | Mechanism of Interaction | Potential Clinical Consequence for this compound | Potential Clinical Consequence for Co-administered Drug |

| Potent CYP3A4 Inhibitors | Inhibition of this compound metabolism | Increased plasma concentration and risk of toxicity | - |

| Potent CYP3A4 Inducers | Induction of this compound metabolism | Decreased plasma concentration and potential loss of efficacy | - |

| P-gp Inhibitors | Inhibition of this compound efflux | Increased plasma concentration | - |

| CYP2D6 Substrates | Inhibition of substrate metabolism by this compound | - | Increased plasma concentration and risk of toxicity |

| CYP3A4 Substrates | Inhibition of substrate metabolism by this compound | - | Increased plasma concentration and risk of toxicity |

| P-gp Substrates | Inhibition of substrate efflux by this compound | - | Increased plasma concentration and risk of toxicity |

Experimental Protocols for In Vitro Metabolism and DDI Studies

To definitively characterize the metabolic profile and DDI potential of this compound, a series of in vitro experiments are necessary. The following protocols are standard in the pharmaceutical industry for this purpose.

Metabolic Stability Assessment

Objective: To determine the rate of metabolism of this compound in liver microsomes and hepatocytes.

Methodology:

-

Incubation: Incubate this compound at a known concentration (e.g., 1 µM) with human liver microsomes or cryopreserved human hepatocytes in the presence of a NADPH-regenerating system at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the samples for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Reaction Phenotyping

Objective: To identify the specific CYP enzymes responsible for this compound metabolism.

Methodology:

-

Recombinant CYPs: Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Chemical Inhibition: Incubate this compound with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform.

-

Analysis: Measure the rate of this compound depletion or metabolite formation by LC-MS/MS.

-

Data Analysis: Compare the metabolism in the presence and absence of inhibitors or by individual recombinant enzymes to determine the contribution of each CYP isoform.

CYP Inhibition Assay

Objective: To determine the potential of this compound to inhibit major CYP enzymes.

Methodology:

-

Incubation: Incubate a probe substrate for a specific CYP isoform with human liver microsomes in the presence of varying concentrations of this compound.

-

Analysis: Measure the formation of the probe substrate's metabolite.

-

Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Transporter Interaction Assays

Objective: To determine if this compound is a substrate or inhibitor of key drug transporters like P-gp.

Methodology:

-

Substrate Assessment: Use a cell line overexpressing the transporter of interest (e.g., Caco-2 for P-gp). Measure the bidirectional transport of this compound across the cell monolayer. A significantly higher basal-to-apical than apical-to-basal transport indicates that it is a substrate.

-

Inhibition Assessment: Measure the transport of a known probe substrate for the transporter in the presence and absence of this compound. A decrease in the probe substrate's transport indicates inhibition by this compound.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound, with amiodarone as calibrator, in patients with an implantable cardioverter-defibrillator for prevention of implantable cardioverter-defibrillator interventions or death: the ALPHEE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Rise and Fall of Celivarone: A Technical Deep Dive into its Discovery and Development

For Immediate Release

Paris, France – November 27, 2025 – Celivarone (SSR149744C), a once-promising antiarrhythmic agent, represents a significant case study in the challenges of drug development. Developed by Sanofi-Aventis, this non-iodinated benzofuran derivative was designed to offer the broad-spectrum antiarrhythmic benefits of amiodarone without its associated thyroid and organ toxicities. Despite a strong preclinical rationale and a comprehensive clinical trial program, this compound ultimately failed to demonstrate sufficient efficacy, leading to the discontinuation of its development for major cardiac arrhythmias. This in-depth technical guide explores the discovery, mechanism of action, and extensive clinical evaluation of this compound, providing valuable insights for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development: The Quest for a Safer Amiodarone

The development of this compound was rooted in the need for a safer alternative to amiodarone, a highly effective but toxicity-plagued antiarrhythmic drug.[1][2] Amiodarone's adverse effects are largely attributed to its iodine moieties.[1] This led to the rational design of non-iodinated benzofuran derivatives, with the goal of retaining the multi-channel blocking properties of amiodarone while improving the safety profile.[1] this compound emerged from this lead optimization program as a promising candidate.

Mechanism of Action: A Multi-Target Approach

Preclinical studies revealed that this compound possesses a multifactorial mechanism of action, exhibiting properties of all four Vaughan Williams classes of antiarrhythmic drugs.[3] This broad-spectrum activity is attributed to its ability to block multiple cardiac ion channels.

Table 1: In Vitro Ion Channel Blocking Activity of this compound

| Ion Channel | Current | IC50 |

| Potassium Channel | IKr | ~10 µM |

| Potassium Channel | IKs | ~30 µM |

| Potassium Channel | IKACh | 0.09 µM |

| Potassium Channel | IKv1.5 | 2.7 µM |

| Calcium Channel | ICa,L (L-type) | ~5 µM |

| Data sourced from in vitro studies on isolated guinea pig cardiomyocytes and transfected CHO cells. |

This compound also demonstrated anti-adrenergic properties by inhibiting responses to α1 and β1 adrenergic stimulation, as well as AT1 receptor stimulation, without having a high affinity for these receptors.

Preclinical Efficacy in Animal Models

This compound's antiarrhythmic potential was evaluated in various in vitro and in vivo animal models of atrial and ventricular arrhythmias.

-

Vagally Induced Atrial Fibrillation (AF) in Anesthetized Dogs: Mongrel dogs were anesthetized with α-chloralose. Atrial fibrillation was induced by continuous electrical stimulation of the vagus nerve. This compound was administered intravenously to assess its ability to terminate and prevent the reinduction of AF.

-

Low-K+ Medium-Induced AF in Isolated Guinea Pig Hearts: Guinea pig hearts were isolated and perfused with a low-potassium solution to induce AF. This compound was added to the perfusate to evaluate its preventive effects.

-

Reperfusion-Induced Arrhythmias in Anesthetized Rats: The left anterior descending coronary artery of anesthetized rats was occluded and then reperfused to induce ventricular arrhythmias. This compound was administered intravenously or orally before reperfusion to assess its protective effects.

Clinical Development: A Trio of Trials

The promising preclinical data propelled this compound into a comprehensive clinical development program, primarily focused on atrial fibrillation and the prevention of ventricular arrhythmias in high-risk patients. Three key multicenter, randomized, double-blind, placebo-controlled trials were conducted: MAIA, CORYFEE, and ALPHEE.

The MAIA and CORYFEE Trials: Targeting Atrial Fibrillation

The MAIA (Maintenance of Sinus Rhythm in Patients with Recent Atrial Fibrillation or Flutter) and CORYFEE (Conversion of Atrial Fibrillation/Flutter) trials were designed to evaluate the efficacy of this compound in patients with atrial fibrillation (AF) or atrial flutter (AFL).

The MAIA trial enrolled 673 patients with AF/AFL who had recently been converted to sinus rhythm. Patients were randomized to receive once-daily doses of this compound (50, 100, 200, or 300 mg), amiodarone (200 mg daily after a loading dose), or placebo. The primary endpoint was the time to the first recurrence of AF/AFL.

Table 2: Key Efficacy Results of the MAIA Trial at 3 Months

| Treatment Group | N | AF/AFL Relapse Rate (%) | Symptomatic AF/AFL Recurrence Rate (%) |

| Placebo | - | - | 40.5 |

| This compound 50 mg | - | - | 26.6 (p=0.022 vs placebo) |

| This compound 100 mg | - | - | 25.2 (p=0.018 vs placebo) |

| This compound 200 mg | - | - | - |

| This compound 300 mg | - | - | - |

| Amiodarone 200 mg | - | - | - |

| Data presented as percentage of patients with recurrence. Specific numbers for all groups were not fully detailed in the primary publication. |

While there was no significant difference in the primary endpoint of time to AF/AFL relapse between the this compound groups and placebo, lower doses of this compound (50 mg and 100 mg) did show a statistically significant reduction in symptomatic AF/AFL recurrences.

The CORYFEE study included 150 patients with AF/AFL and aimed to assess the efficacy of this compound in converting them to sinus rhythm. Patients were randomized to receive once-daily this compound (300 or 600 mg) or placebo for a two-day period. The study found no significant difference in the rate of spontaneous conversion to sinus rhythm between the this compound and placebo groups.

The ALPHEE Trial: Prevention of Ventricular Arrhythmias

The ALPHEE (Dose Ranging Study of this compound With Amiodarone as Calibrator for the Prevention of Implantable Cardioverter Defibrillator Interventions or Death) study was a phase IIB trial that investigated the efficacy and safety of this compound in preventing implantable cardioverter-defibrillator (ICD) interventions or death in high-risk patients.

A total of 486 patients with a left ventricular ejection fraction of ≤40% and a recent history of ICD intervention for ventricular tachycardia (VT) or ventricular fibrillation (VF) were randomized to receive this compound (50, 100, or 300 mg/day), placebo, or amiodarone (200 mg/day after a loading dose). The primary efficacy endpoint was the occurrence of VT/VF-triggered ICD interventions (shocks or antitachycardia pacing) or sudden death.

Table 3: Primary Efficacy Endpoint in the ALPHEE Study

| Treatment Group | N | Proportion of Patients with Primary Endpoint (%) | Hazard Ratio vs. Placebo (95% CI) |

| Placebo | - | 61.5 | - |

| This compound 50 mg | - | 67.0 | 1.199 |

| This compound 100 mg | - | 58.8 | - |

| This compound 300 mg | - | 54.9 | 0.860 |

| Amiodarone 200 mg | - | 45.3 | - |

| Data presented as percentage of patients experiencing the primary endpoint. |

The ALPHEE trial failed to meet its primary endpoint, as none of the this compound doses showed a statistically significant reduction in ICD interventions or sudden death compared to placebo.

The Discontinuation of this compound Development

The collective results from the MAIA, CORYFEE, and ALPHEE trials demonstrated that this compound was not efficacious for the maintenance of sinus rhythm in AF/AFL patients, for the conversion of AF/AFL, or for the prevention of ICD interventions or sudden death in high-risk patients. While the drug was generally well-tolerated with fewer adverse events compared to amiodarone, the lack of clinical efficacy ultimately led Sanofi-Aventis to discontinue its development for these indications.

Conclusion: Lessons Learned from this compound

The story of this compound's development serves as a critical reminder of the complexities inherent in translating promising preclinical findings into clinically effective therapies. While the rational drug design approach to create a safer amiodarone analog was sound, the clinical efficacy did not materialize. The this compound program underscores the importance of robust clinical trial design and the unpredictable nature of drug development, even for compounds with a well-defined mechanism of action. The extensive data gathered from the preclinical and clinical studies of this compound, however, remain a valuable resource for the scientific community, contributing to our understanding of cardiac electrophysiology and the challenges of developing novel antiarrhythmic agents.

References

An In-Depth Technical Guide to the Preclinical Profile of SSR149744C (Celivarone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR149744C, also known as Celivarone, is a non-iodinated benzofuran derivative developed as a potent antiarrhythmic agent. Structurally related to amiodarone and dronedarone, it was designed to offer a favorable safety profile by avoiding the iodine-related side effects associated with amiodarone.[1] Preclinical studies have revealed a multifactorial mechanism of action, positioning SSR149744C as a compound with properties of all four Vaughan Williams classes of antiarrhythmic drugs. This technical guide provides a comprehensive overview of the preclinical data and initial findings for SSR149744C, with a focus on its electrophysiological effects, underlying mechanisms, and antiarrhythmic potential in various experimental models.

Quantitative In Vitro Electrophysiological Data

The primary mechanism of action of SSR149744C at the cellular level is the blockade of multiple cardiac ion channels. The following table summarizes the inhibitory concentrations (IC50) of SSR149744C on various potassium and calcium currents, as determined in isolated guinea pig cardiomyocytes and transfected Chinese Hamster Ovary (CHO) cells.[2]

| Ion Channel Current | IC50 (µM) | Cell Type |

| IKr (Rapid delayed rectifier K+) | ~10 | Guinea Pig Cardiomyocytes / CHO Cells |

| IKs (Slow delayed rectifier K+) | ~30 | Guinea Pig Cardiomyocytes / CHO Cells |

| IK(ACh) (Acetylcholine-activated K+) | 0.09 | Guinea Pig Cardiomyocytes / CHO Cells |

| IKv1.5 (Voltage-gated K+) | 2.7 | Guinea Pig Cardiomyocytes / CHO Cells |

| ICa(L) (L-type Ca2+) | ~5 | Guinea Pig Cardiomyocytes / CHO Cells |

In Vivo Electrophysiological and Hemodynamic Effects

Studies in chloralose-anesthetized dogs have demonstrated the significant in vivo electrophysiological and hemodynamic effects of SSR149744C. The data presented below illustrates the dose-dependent impact of intravenous administration of SSR149744C.[2]

| Parameter | Dosage (mg/kg i.v.) | Effect |

| Sinus Cycle Length | 1-10 | Dose-dependent prolongation |

| A-H Interval | 1-10 | Dose-dependent prolongation |

| Wenckebach Cycle Length | 1-10 | Dose-dependent prolongation |

| Atrial Effective Refractory Period (ERP) | 1-10 | Dose-dependent prolongation |

| Atrio-ventricular Node ERP | 1-10 | Dose-dependent prolongation |

| Ventricular ERP, HV, QRS, or QTc intervals | 1-10 | No significant change |

| Arterial Blood Pressure | 1-10 | Slight decrease |

| Ventricular Inotropism | 1-10 | Slight decrease |

Antiarrhythmic Efficacy in Preclinical Models

SSR149744C has shown significant efficacy in various in vivo and in vitro models of atrial and ventricular arrhythmias.[1]

| Arrhythmia Model | Species | Route | Dosage | Key Findings |

| Vagally Induced Atrial Fibrillation | Anesthetized Dogs | IV | 3 and 10 mg/kg | Terminated AF in 100% of animals; Prevented reinduction in 57% |

| Low-K+ Medium-Induced Atrial Fibrillation | Isolated Guinea Pig Hearts | - | 0.1 to 1 µM | Concentration-dependent prevention of AF |

| Reperfusion-Induced Arrhythmias | Anesthetized Rats | IV | 0.1 to 10 mg/kg | Dose-dependent prevention of arrhythmias |

| Reperfusion-Induced Arrhythmias | Anesthetized Rats | PO | 3 to 90 mg/kg | Dose-dependent prevention of arrhythmias |

| Permanent Left Coronary Artery Ligature | Conscious Rats | PO | 30 to 90 mg/kg | Reduced early (0-24 hours) mortality |

Experimental Protocols

The preclinical evaluation of SSR149744C involved a range of in vitro and in vivo experimental models to characterize its electrophysiological properties and antiarrhythmic efficacy. Below are detailed methodologies for the key experiments cited.

In Vitro Electrophysiology: Whole-Cell Patch Clamp in Transfected CHO Cells

-

Objective: To determine the inhibitory effect of SSR149744C on specific cardiac ion channels (IKr, IKs, IKv1.5).

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the genes encoding the subunits of the target human ion channels were cultured in standard media.

-

Electrophysiological Recording:

-

The whole-cell patch-clamp technique was employed to record ionic currents.

-

Cells were perfused with an extracellular solution containing (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, D-glucose 10, and HEPES 10, with the pH adjusted to 7.4 with NaOH.

-

The intracellular (pipette) solution contained (in mM): KCl 130, MgCl2 1, MgATP 5, HEPES 10, and EGTA 5, with the pH adjusted to 7.2 with KOH.

-

Voltage-clamp protocols specific to each ion channel were applied to elicit the respective currents.

-

SSR149744C was applied at various concentrations to the extracellular solution to determine the concentration-response relationship and calculate the IC50 value.

-

In Vitro Electrophysiology: Action Potential Recording in Guinea Pig Papillary Muscle

-

Objective: To assess the effect of SSR149744C on cardiac action potential parameters.

-

Tissue Preparation: Guinea pigs were euthanized, and the hearts were rapidly excised. The papillary muscles were dissected from the right ventricle and mounted in a tissue bath.

-

Experimental Setup:

-

The tissue was superfused with oxygenated Tyrode's solution at 37°C.

-

The muscle was stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.

-

Intracellular action potentials were recorded using sharp glass microelectrodes filled with 3 M KCl.

-

Parameters such as resting membrane potential, action potential amplitude, duration at 90% repolarization (APD90), and maximum upstroke velocity (dV/dtmax) were measured before and after the application of SSR149744C at various concentrations.

-

In Vivo Electrophysiology and Hemodynamics in Anesthetized Dogs

-

Objective: To evaluate the electrophysiological and hemodynamic effects of SSR149744C in a large animal model.

-

Animal Preparation:

-

Beagle dogs were anesthetized with chloralose.

-

Catheters were inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Multipolar electrode catheters were positioned in the heart via the jugular vein for intracardiac recordings and programmed electrical stimulation.

-

-

Measurements:

-

Standard electrocardiogram (ECG) and intracardiac electrograms were continuously recorded.

-

Electrophysiological parameters, including sinus cycle length, A-H interval, H-V interval, and effective refractory periods (ERP) of the atrium and atrioventricular node, were measured at baseline and after intravenous administration of SSR149744C.

-

Hemodynamic parameters, including arterial blood pressure and left ventricular pressure, were also continuously monitored.

-

In Vivo Model of Vagally Induced Atrial Fibrillation in Anesthetized Dogs

-

Objective: To assess the efficacy of SSR149744C in terminating and preventing atrial fibrillation.

-

Model Induction:

-

In anesthetized dogs, the cervical vagus nerves were isolated and stimulated electrically to induce atrial fibrillation (AF).

-

Sustained AF was often facilitated by rapid atrial pacing.

-

-

Drug Administration and Assessment:

-

Once sustained AF was induced, SSR149744C was administered intravenously.

-

The time to conversion to sinus rhythm was recorded.

-

After conversion, attempts were made to re-induce AF to assess the prophylactic effect of the drug.

-

Signaling Pathways and Mechanism of Action

The multifactorial mechanism of action of SSR149744C involves the modulation of several key signaling pathways in cardiomyocytes. The following diagrams illustrate these interactions.

Caption: Multifactorial mechanism of action of SSR149744C.

The diagram above illustrates the multiple targets of SSR149744C, which include a variety of cardiac ion channels and receptors. The blockade of potassium channels (IKr, IKs, IKv1.5) leads to a prolongation of the action potential duration and, consequently, an increase in the effective refractory period. The inhibition of the L-type calcium current contributes to a reduction in cardiac contractility (negative inotropy). Furthermore, the antagonistic effects on adrenergic (α1 and β1) and angiotensin II (AT1) receptors lead to a blunting of sympathetic and renin-angiotensin system-mediated effects, such as vasoconstriction and increased heart rate and contractility.

Caption: Preclinical experimental workflow for SSR149744C.

This workflow diagram outlines the logical progression of the preclinical evaluation of SSR149744C. It begins with in vitro studies to characterize the compound's effects at the cellular and tissue level, followed by in vivo experiments in relevant animal models to assess its electrophysiological, hemodynamic, and antiarrhythmic properties in a more integrated physiological system. The data from these studies are then analyzed to build a comprehensive understanding of the drug's preclinical profile.

Conclusion

The preclinical data for SSR149744C (this compound) demonstrate its action as a multi-channel and multi-receptor blocker with a broad spectrum of antiarrhythmic activity. Its ability to inhibit key potassium and calcium channels, coupled with its anti-adrenergic and anti-angiotensin II effects, provides a strong rationale for its potential efficacy in treating both atrial and ventricular arrhythmias. The in vivo studies confirm these electrophysiological effects and demonstrate a favorable hemodynamic profile at therapeutic doses. These initial findings established SSR149744C as a promising antiarrhythmic agent, leading to its further investigation in clinical trials.

References

- 1. In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro characterization of the novel antiarrhythmic agent SSR149744C: electrophysiological, anti-adrenergic, and anti-angiotensin II effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Celivarone's Impact on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celivarone (SSR149744C) is a non-iodinated benzofuran derivative, structurally related to amiodarone and dronedarone, investigated for its antiarrhythmic properties.[1][2] This technical guide provides an in-depth analysis of this compound's effects on cardiac action potential duration (APD), underpinned by its multi-channel blocking activity. Experimental data from preclinical studies are summarized, and detailed methodologies for key experiments are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's mechanism of action and its evaluation. Despite initial promise, clinical trials have not demonstrated sufficient efficacy for this compound in treating atrial or ventricular arrhythmias, leading to the discontinuation of its development.[3]

Mechanism of Action: A Multi-Channel Blocker

This compound exerts its effects on the cardiac action potential by blocking a variety of ion channels involved in both depolarization and repolarization.[1] This multi-channel blockade, encompassing Class I, II, III, and IV antiarrhythmic properties, contributes to its complex electrophysiological profile.[1]

Ion Channel Inhibition

Preclinical studies have quantified this compound's inhibitory effects on several key cardiac ion channels. The half-maximal inhibitory concentrations (IC50) from in vitro studies using guinea pig cardiomyocytes and transfected CHO cells are presented in Table 1.

Table 1: this compound's Potency in Inhibiting Cardiac Ion Channels

| Ion Channel | Current | IC50 Value |

| Potassium Channel | IKr | ~10 µM |

| Potassium Channel | IKs | ~30 µM |

| Potassium Channel | IK(ACh) | 0.09 µM |

| Potassium Channel | IKv1.5 | 2.7 µM |

| Calcium Channel | ICa(L) | ~5 µM |

Data from Gautier et al., 2004.

The data indicate that this compound is a potent inhibitor of the acetylcholine-activated potassium current (IK(ACh)), with less pronounced effects on other potassium and calcium channels.

Signaling Pathway

The following diagram illustrates the primary mechanism of action of this compound on a cardiac myocyte, leading to alterations in the action potential.

References

Methodological & Application

Celivarone Dosage in Animal Models of Arrhythmia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celivarone is an investigational antiarrhythmic agent, structurally related to amiodarone but lacking the iodine moiety, which is associated with some of amiodarone's adverse effects. It exhibits a multifactorial mechanism of action, blocking multiple cardiac ion channels, including sodium (Na⁺), L-type calcium (Ca²⁺), and various potassium (K⁺) channels (IKr, IKs, IKACh, and IKv1.5), as well as inhibiting β₁-adrenergic receptors.[1] This complex pharmacology gives it potential efficacy in treating both atrial and ventricular arrhythmias. These application notes provide a summary of this compound dosages and detailed protocols for its use in various animal models of arrhythmia based on preclinical studies.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the effective dosages of this compound in different animal models of atrial and ventricular arrhythmias.

Atrial Fibrillation Models

| Animal Model | Arrhythmia Induction | Route of Administration | Dosage | Key Findings |

| Dog | Vagally Induced Atrial Fibrillation | Intravenous (IV) | 3 and 10 mg/kg | Terminated atrial fibrillation and prevented re-induction. |

| Guinea Pig (isolated heart) | Low-K⁺ Medium | Perfusion | 0.1 to 1 µM | Prevented atrial fibrillation in a concentration-dependent manner. |

Ventricular Arrhythmia Models

| Animal Model | Arrhythmia Induction | Route of Administration | Dosage | Key Findings |

| Rat | Reperfusion-Induced Arrhythmia | Intravenous (IV) | 0.1 to 10 mg/kg | Prevented reperfusion-induced arrhythmias in a dose-dependent manner. |

| Rat | Reperfusion-Induced Arrhythmia | Oral (PO) | 3 to 90 mg/kg | Prevented reperfusion-induced arrhythmias in a dose-dependent manner. |

| Rat | Permanent Left Coronary Artery Ligature | Oral (PO) | 30 to 90 mg/kg | Reduced early mortality. |

Experimental Protocols

Vagally Induced Atrial Fibrillation in Anesthetized Dogs

This protocol describes the induction of atrial fibrillation (AF) in dogs through vagal nerve stimulation and rapid atrial pacing, and the use of this compound to terminate the arrhythmia.

Materials:

-

Anesthetized dogs

-

This compound for intravenous administration

-

Equipment for bilateral stimulation of the cervical vagi

-

Atrial pacing catheters

-

ECG monitoring system